molecular formula C10H11BN2O2 B3096682 [4-methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid CAS No. 1287753-43-8

[4-methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid

Cat. No.: B3096682
CAS No.: 1287753-43-8
M. Wt: 202.02 g/mol
InChI Key: BFWQHIWBRDBMQI-UHFFFAOYSA-N
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Description

[4-methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid: is an organoboron compound with the molecular formula C10H11BN2O2. It is a boronic acid derivative that features a pyrazole ring attached to a phenyl group, which is further substituted with a methyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki–miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s worth noting that boronic acids are involved in several reactions as reagents for the preparation of various compounds with potential therapeutic applications .

Pharmacokinetics

The compound’s molecular weight (20202 g/mol) and its solid form may influence its bioavailability.

Result of Action

The compound’s involvement in suzuki–miyaura cross-coupling reactions suggests it plays a role in the formation of carbon-carbon bonds, which are fundamental in organic synthesis .

Action Environment

The action, efficacy, and stability of [4-methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid can be influenced by various environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that temperature and exposure to oxygen may affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid typically involves the reaction of 4-bromo-2-(1H-pyrazol-1-yl)toluene with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in a suitable solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

(4-methyl-2-pyrazol-1-ylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BN2O2/c1-8-3-4-9(11(14)15)10(7-8)13-6-2-5-12-13/h2-7,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWQHIWBRDBMQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C)N2C=CC=N2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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